N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, triazole, and sulfanyl groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-23-17(12-4-6-19-7-5-12)21-22-18(23)27-11-16(24)20-13-8-14(25-2)10-15(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAROIQJQYGSUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of the 3,5-dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring.
Synthesis of the triazole ring: The triazole ring is formed via cyclization reactions involving hydrazine derivatives and appropriate alkynes.
Coupling reactions: The final step involves coupling the triazole and phenyl groups through a sulfanyl linkage, often using thiol reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and aromatic groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone
- Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones
Uniqueness
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazole and sulfanyl groups allows for diverse interactions and applications that may not be achievable with similar compounds.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its complex structure includes a triazole ring and a pyridine moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C24H23N5O3S
- Molecular Weight : 461.55 g/mol
The compound features a 3,5-dimethoxyphenyl group linked to a 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole unit through a sulfanyl (thioether) linkage to an acetamide group. The presence of the triazole ring is particularly notable as it is associated with various bioactive properties including antifungal and antibacterial activities due to its ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound has shown promising results against various pathogens. The triazole moiety is known for its role in inhibiting fungal growth and has been explored for antibacterial properties as well. Specific studies have highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, although detailed quantitative data on minimum inhibitory concentrations (MIC) remains limited.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Variable activity |
| Pseudomonas aeruginosa | Limited activity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Ring : Known for its ability to inhibit enzymes involved in fungal cell wall synthesis and other metabolic pathways.
- Pyridine Moiety : May enhance binding affinity to biological targets.
- Sulfanyl Group : Could facilitate interactions with thiol-containing enzymes or receptors.
Case Studies
Several studies have explored the biological effects of triazole derivatives similar to this compound:
- Study on Antibacterial Activity : A study demonstrated that triazole derivatives exhibited varying degrees of activity against ESKAPE pathogens. The most potent compounds showed MIC values in the low micromolar range against Staphylococcus aureus and Klebsiella pneumoniae.
- Anticancer Research : Research indicated that similar triazole compounds inhibited the growth of MCF-7 cells by inducing apoptosis through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
